REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([O:10][C:11]3[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=3[C:13]([OH:15])=O)=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[CH2:20]([NH2:24])[CH:21]([CH3:23])[CH3:22].Cl.CNC.OC1C2N=NNC=2C=CC=1.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>CN(C)C=O>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([O:10][C:11]3[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=3[C:13]([NH:24][CH2:20][CH:21]([CH3:23])[CH3:22])=[O:15])=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
80.6 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC(=CC=C12)OC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
301 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
72.5 mg
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
47.1 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
0.09 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
at room temperature and then stirred for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=CC(=CC=C12)OC1=C(C(=O)NCC(C)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |